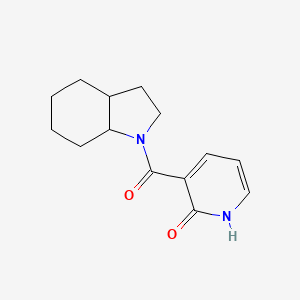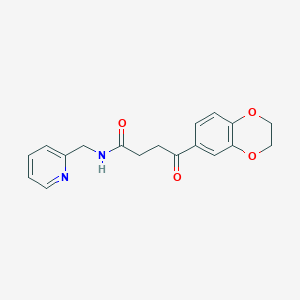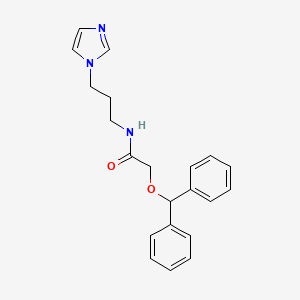![molecular formula C21H20N4OS B7545280 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and viral infections. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation.
This compound 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo models. In cancer research, this compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. This compound 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for drug development.
However, there are also several limitations associated with the use of this compound 11-7082 in lab experiments. This compound 11-7082 has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. In addition, the mechanism of action of this compound 11-7082 is complex and involves the inhibition of multiple signaling pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082. One potential direction is the development of new anti-inflammatory drugs based on the structure of this compound 11-7082. Another potential direction is the development of new anti-cancer drugs that target NF-κB signaling, either alone or in combination with chemotherapy and radiation therapy. In addition, the anti-viral properties of this compound 11-7082 make it a promising candidate for the development of new anti-viral drugs. Further research is needed to fully understand the mechanism of action of this compound 11-7082 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-aminobenzothiazole in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with N,N-diethylformamide to yield this compound 11-7082.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of NF-κB by this compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. This makes this compound 11-7082 a promising candidate for the development of new anti-inflammatory drugs.
This compound 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus. This makes this compound 11-7082 a potential candidate for the development of new anti-viral drugs.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-25-14(3)19(13(2)24-25)20(26)22-16-9-7-8-15(12-16)21-23-17-10-5-6-11-18(17)27-21/h5-12H,4H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFITORXRAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)

![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
